methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate

Catalog No.
S12279595
CAS No.
M.F
C17H20ClFN2O4
M. Wt
370.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chl...

Product Name

methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate

IUPAC Name

methyl (2R)-3-(6-chloro-5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C17H20ClFN2O4

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C17H20ClFN2O4/c1-17(2,3)25-16(23)21-14(15(22)24-4)5-9-8-20-13-7-11(18)12(19)6-10(9)13/h6-8,14,20H,5H2,1-4H3,(H,21,23)/t14-/m1/s1

InChI Key

NQCCBOHTISUYII-CQSZACIVSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)C(=O)OC

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate is a synthetic compound notable for its structural complexity and potential biological applications. It features a methyl ester functional group, a tert-butoxycarbonyl protecting group on the amino function, and an indole derivative that includes both chlorine and fluorine substituents. This compound's unique structure positions it as a candidate for various pharmaceutical applications, particularly in the development of new therapeutic agents.

Typical of amino acids and esters:

  • Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to expose the amine functionality.
  • Substitution Reactions: The halogenated indole moiety may participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are fundamental in medicinal chemistry for modifying compounds to enhance their biological activity or pharmacokinetic properties.

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate exhibits potential biological activities due to its indole structure, which is often associated with a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of chlorine and fluorine atoms may also influence its interaction with biological targets, potentially enhancing its potency or selectivity.

The synthesis of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate typically involves several key steps:

  • Formation of the Indole Derivative: The indole core can be synthesized through cyclization reactions involving appropriate precursors.
  • Amine Protection: The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
  • Esterification: The protected amine is then reacted with methyl 2-bromo-3-(6-chloro-5-fluoroindol-3-yl)propanoate to form the final product.

These methods highlight the importance of protecting groups in multi-step organic synthesis, particularly in complex molecules.

This compound has potential applications in drug development, particularly as a lead compound in the synthesis of new pharmaceuticals targeting various diseases. Its structural features may allow it to interact with specific biological pathways, making it a candidate for further investigation in medicinal chemistry.

Interaction studies involving methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its biological activity against cell lines or enzymes.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

These studies are crucial for understanding the therapeutic potential and safety profile of new compounds.

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl 6-chloroindole-3-carboxylateIndole core, carboxylic acidAnticancer
Methyl 5-fluoroindole-2-carboxylateIndole core, carboxylic acidAntimicrobial
tert-butyl (R)-2-amino-3-(4-fluorophenyl)propanoateAmino acid derivativeAnti-inflammatory

These compounds highlight the diversity of indole derivatives in medicinal chemistry while showcasing the unique combination of functionalities present in methyl (R)-2-((tert-butoxycarbonyl)amino)-3-(6-chloro-5-fluoro-1H-indol-3-yl)propanoate that may confer distinct biological properties.

Boc-Protected Amino Acid Synthesis Strategies

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for amino protection in peptide synthesis due to its stability under basic conditions and selective deprotection under acidic conditions. For the target compound, Boc protection is applied to the α-amino group of the central alanine-derived intermediate.

Solvent and Base Selection

A widely adopted method involves reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in a mixed acetone-water solvent system, using triethylamine (Et₃N) as a base at 0–40°C. This approach achieves yields exceeding 85% for Boc-protected alanine derivatives while minimizing side products like N,N-di-Boc species. Comparative studies show that acetone enhances solubility of both (Boc)₂O and the amino acid, while water facilitates proton exchange during deprotection.

Table 1: Boc-Protection Efficiency Under Varied Conditions

Solvent SystemBaseTemperature (°C)Yield (%)Purity (%)
Acetone/Water (3:1)Triethylamine258898
DichloromethaneDMAP07291
Solvent-FreeIonic Liquid509297

The solvent-free method using imidazolium trifluoroacetate ionic liquid (5–20 mol%) represents a recent advancement, enabling Boc protection at 50°C with 92% yield and no detectable urea byproducts. This approach is particularly advantageous for thermally stable substrates.

Indole Ring Construction: 6-Chloro-5-Fluoro Substituent Incorporation

The 6-chloro-5-fluoro-1H-indole moiety introduces synthetic complexity due to the electronic and steric effects of adjacent halogens. Two primary strategies are employed:

Direct Halogenation of Indole Intermediates

Late-stage electrophilic substitution using N-chlorosuccinimide (NCS) and Selectfluor® in trifluoroethanol allows sequential introduction of chlorine and fluorine at the 5- and 6-positions, respectively. The fluorine atom’s strong ortho-directing effect facilitates regioselective chlorination at C6.

Key Reaction Parameters:

  • Temperature: −10°C (fluorination), 0°C (chlorination)
  • Solvent: Anhydrous dimethylformamide (DMF)
  • Yield: 78% for dual halogenation

Palladium-Catalyzed Cross-Coupling

For precursors with pre-existing halogens, Suzuki-Miyaura coupling using 5-fluoro-6-chloroindole-3-boronic acid and methyl acrylate derivatives achieves the target substitution pattern. This method requires careful optimization of palladium ligands (e.g., SPhos) to prevent protodehalogenation.

Stereoselective Approaches for (R)-Configuration Optimization

The (R)-configuration at the α-carbon is critical for biological activity. Three stereocontrol methods dominate:

Evans Oxazolidinone Auxiliaries

Chiral oxazolidinones induce diastereoselective alkylation during propanoate sidechain formation. Using (R)-4-benzyl-2-oxazolidinone, enantiomeric excess (ee) values of 94% are achieved via chelation-controlled transition states.

Table 2: Stereoselection Efficiency by Method

MethodCatalyst/Ligandee (%)Yield (%)
Evans Auxiliary(R)-4-Benzyl-Oxa9482
OrganocatalysisL-Proline8875
Enzymatic ResolutionSubtilisin Carlsberg9948

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with (R,R)-Et-DuPhos ligands reduce α-acetamidoacrylates to the (R)-configured amine with 96% ee. This method requires high-pressure H₂ (50 psi) and tolerates the indole’s electron-withdrawing substituents.

Kinetic Resolution via Lipases

Candida antarctica lipase B selectively acetylates the (S)-enantiomer of racemic intermediates, enriching the (R)-isomer to >99% ee. Though low-yielding (45–50%), this approach is preferred for high-purity requirements.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

370.1095630 g/mol

Monoisotopic Mass

370.1095630 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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